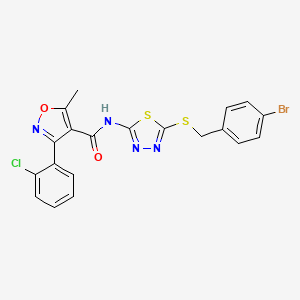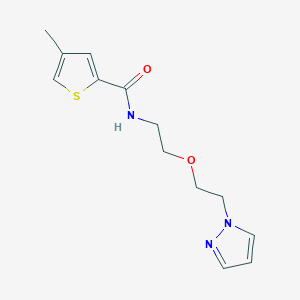![molecular formula C22H15ClN2O4S B2448639 7-Cloro-1-(2-metoxifenil)-6-metil-2-(tiazol-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona CAS No. 886163-59-3](/img/structure/B2448639.png)
7-Cloro-1-(2-metoxifenil)-6-metil-2-(tiazol-2-il)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H15ClN2O4S and its molecular weight is 438.88. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los tiazoles han sido investigados por sus propiedades antitumorales y citotóxicas. Por ejemplo, un estudio sintetizó [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácido acético arilidenhidrazidas, que demostraron efectos potentes contra las células de cáncer de próstata .
- La sulfatiazol, un fármaco antimicrobiano, contiene un anillo de tiazol. Además, compuestos como Abafungin y Ritonavir (un fármaco antirretroviral) también presentan unidades de tiazol .
- Los estudios de acoplamiento revelaron que ciertos derivados de este compuesto se unen al sitio activo del sistema de detección de quórum LasR de Pseudomonas aeruginosa con mejor afinidad que los compuestos de referencia .
- Se sintetizó una serie de 3-aril-4-({2-[4-(6-sustituido-cumarina-3-il)-1,3-tiazol-2-il]hidrazinilideno}metil/etil)-sidnonas y se evaluó su actividad antidiabética mediante el ensayo de inhibición de la α-amilasa .
Actividad Antitumoral y Citotóxica
Propiedades Antimicrobianas y Antifúngicas
Inhibición de la Detección de Quórum
Potencial Antidiabético
Aplicaciones Terapéuticas y Farmacéuticas
Importancia Biológica Más Allá del Desarrollo de Fármacos
En resumen, la estructura única de este compuesto y sus diversas actividades biológicas lo convierten en un tema fascinante para futuras investigaciones en múltiples campos. 🌟 .
Mecanismo De Acción
The compound also contains a pyrrole ring, which is another common structure in many biologically active compounds . The activity of pyrrole derivatives can be influenced by the substituents and substitution pattern on the pyrrole ring .
The compound’s solubility in different solvents can affect its bioavailability and stability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Análisis Bioquímico
Biochemical Properties
The thiazole ring in 7-Chloro-1-(2-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is known to interact with a variety of enzymes and proteins . Thiazoles have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Thiazole derivatives have been reported to interact with various enzymes and cofactors , but the specific metabolic pathways and effects on metabolic flux or metabolite levels would require further study.
Propiedades
IUPAC Name |
7-chloro-1-(2-methoxyphenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4S/c1-11-9-16-13(10-14(11)23)19(26)17-18(12-5-3-4-6-15(12)28-2)25(21(27)20(17)29-16)22-24-7-8-30-22/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOUWXJJWGYQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4OC)C5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2448561.png)
![Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2448562.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2448566.png)

![2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2448571.png)
![ethyl 2-{[1-oxo-2-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2448574.png)
![1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2448576.png)
![2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2448577.png)

